molecular formula C12H22N4O2S B6792762 (2S,3S)-N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,1-dioxothiolan-3-amine

(2S,3S)-N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,1-dioxothiolan-3-amine

Cat. No.: B6792762
M. Wt: 286.40 g/mol
InChI Key: RLPABSCEQAOAPT-ONGXEEELSA-N
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Description

(2S,3S)-N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,1-dioxothiolan-3-amine is a complex organic compound characterized by its unique structural features. This compound contains a tert-butyl group, a triazole ring, and a dioxothiolan moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,1-dioxothiolan-3-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.

    Construction of the dioxothiolan ring: This can be synthesized through a series of oxidation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,1-dioxothiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a thiol.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,1-dioxothiolan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the triazole ring is a common motif in many pharmaceuticals, and the presence of the tert-butyl group can enhance the compound’s stability and bioavailability.

Industry

In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism by which (2S,3S)-N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,1-dioxothiolan-3-amine exerts its effects depends on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,1-dioxothiolan-3-amine: shares similarities with other triazole-containing compounds, such as:

Uniqueness

What sets this compound apart is its combination of structural features. The presence of both a triazole ring and a dioxothiolan moiety in the same molecule is relatively rare, providing unique opportunities for chemical and biological studies.

Properties

IUPAC Name

(2S,3S)-N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,1-dioxothiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S/c1-9-11(5-6-19(9,17)18)13-7-10-8-16(15-14-10)12(2,3)4/h8-9,11,13H,5-7H2,1-4H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPABSCEQAOAPT-ONGXEEELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCS1(=O)=O)NCC2=CN(N=N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCS1(=O)=O)NCC2=CN(N=N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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